2,3,5-Trichlorothiophene

Vue d'ensemble

Description

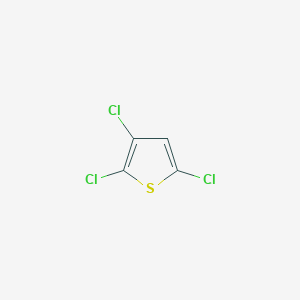

2,3,5-Trichlorothiophene is a chlorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is characterized by the presence of three chlorine atoms at the 2, 3, and 5 positions on the thiophene ring. It is a colorless to yellow liquid with a molecular formula of C4HCl3S and a molecular weight of 187.47 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,5-Trichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene derivatives. For instance, 2,5-dichlorothiophene can be further chlorinated using sulfuryl chloride or thionyl chloride in the presence of a catalyst such as aluminum chloride . The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and efficient separation methods to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Trichlorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form thiophene derivatives with fewer chlorine atoms using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Substitution: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with fewer chlorine atoms.

Applications De Recherche Scientifique

Chemical Properties and Structure

2,3,5-Trichlorothiophene is characterized by three chlorine atoms positioned at the 2, 3, and 5 locations on the thiophene ring. Its molecular formula is , with a molecular weight of 187.47 g/mol. The compound appears as a colorless to yellow liquid and exhibits significant reactivity due to the presence of chlorine substituents.

Chemistry

- Building Block for Synthesis : this compound serves as a precursor for synthesizing complex thiophene derivatives. These derivatives are essential in developing organic semiconductors and conductive polymers, which are crucial for electronic applications .

- Polymerization Studies : The compound has been studied for its polymerization behavior, particularly in forming polythienylenes through coupling reactions at the 2,3-positions under elevated temperatures .

Biology

- Enzyme Inhibition Studies : Researchers utilize this compound to investigate enzyme inhibition mechanisms. Its chlorinated structure allows for the exploration of interactions with biological systems and helps in understanding the behavior of chlorinated aromatic compounds .

- Model Compound : It serves as a model compound for studying the bioactivation of substituted thiophenes and their effects on human liver microsomes .

Medicine

- Antimicrobial and Anticancer Research : There is ongoing research into the potential of this compound as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties. Studies have indicated that derivatives of thiophene exhibit significant anti-proliferative activity against various cancer cell lines .

- Pharmaceutical Development : The compound's structure is being explored for synthesizing new drugs that target specific biological pathways .

Industrial Applications

- Agrochemicals : this compound has been identified as an effective component in pesticide formulations. It acts as an insecticide against various pests through mechanisms that involve both contact and stomach poisoning . Case studies have demonstrated its efficacy in pest control under varying environmental conditions.

| Application Area | Description |

|---|---|

| Chemistry | Building block for organic semiconductors |

| Biology | Enzyme inhibition studies; model compound |

| Medicine | Antimicrobial and anticancer precursor |

| Industry | Effective insecticide in agrochemical formulations |

Pesticide Efficacy

A patent study highlighted the effectiveness of this compound in controlling pests such as bean weevils and confused flour beetles. In controlled tests, concentrations as low as one part per volume showed a 100% kill rate within specified time frames .

Anti-Proliferative Activity

Research conducted on thiophene-linked compounds demonstrated significant anti-proliferative effects against human cancer cell lines using MTT assays. The findings suggest that chlorinated thiophenes could be promising candidates for further drug development .

Mécanisme D'action

The mechanism by which 2,3,5-Trichlorothiophene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s electrophilicity, making it more reactive towards nucleophilic sites in biological molecules . This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and context.

Comparaison Avec Des Composés Similaires

- 2,3-Dichlorothiophene

- 2,5-Dichlorothiophene

- 3,4-Dichlorothiophene

- 2,4,5-Trichlorothiophene

Comparison: 2,3,5-Trichlorothiophene is unique due to the specific positioning of its chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other chlorinated thiophenes, it exhibits distinct reactivity patterns in substitution and oxidation reactions . Its unique structure also makes it a valuable intermediate for synthesizing specialized thiophene derivatives with tailored properties for specific applications .

Activité Biologique

2,3,5-Trichlorothiophene is a chlorinated thiophene derivative with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological effects of this compound, highlighting its metabolic pathways, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 249.93 g/mol. Its structure features three chlorine atoms substituted on a thiophene ring, which significantly influences its chemical reactivity and biological interactions.

Metabolic Pathways

Research indicates that this compound undergoes metabolic transformations that can lead to the formation of various metabolites with distinct biological activities. For instance, studies have shown that certain chlorinated aromatic compounds can induce cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .

Toxicological Studies

Toxicity assessments reveal that exposure to this compound may result in adverse effects on liver function and enzyme activity. A study highlighted that while some chlorinated compounds significantly increased heme oxygenase activity, this compound did not exhibit this effect . This suggests a differential impact on hepatic enzyme induction compared to other chlorinated compounds.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The compound's structure may contribute to its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in mammalian cell lines. These effects are likely mediated through oxidative stress pathways and may involve the generation of reactive oxygen species (ROS) .

Case Studies

- Hepatotoxicity Case Study : A case study involving occupational exposure to chlorinated solvents noted instances of liver toxicity associated with prolonged exposure to similar compounds. Although specific data on this compound were limited, the findings underscore the importance of monitoring liver function in individuals exposed to chlorinated compounds .

- Microbial Resistance Study : Another study explored the antimicrobial resistance patterns in bacteria exposed to various chlorinated compounds, including this compound. The results indicated a potential for developing resistance mechanisms against these agents over time .

Research Findings Summary Table

Propriétés

IUPAC Name |

2,3,5-trichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3S/c5-2-1-3(6)8-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIFHMYTYFPVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169323 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-77-3 | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,3,5-trichlorothiophene be used in polymer synthesis?

A2: this compound can undergo polymerization through dehydrohalogenation when treated with aluminum chloride and cupric chloride []. This reaction leads to the formation of poly-5-chloro-2,3-thienylene, a polymer where the thiophene units are coupled at the 2,3-positions []. This type of coupling is unique and opens up possibilities for developing novel polythiophene materials with potentially distinct properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.